Cyclopropane, octylidene-
CAS No.: 50915-95-2
Cat. No.: VC19620431
Molecular Formula: C11H20
Molecular Weight: 152.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50915-95-2 |
|---|---|
| Molecular Formula | C11H20 |
| Molecular Weight | 152.28 g/mol |
| IUPAC Name | octylidenecyclopropane |
| Standard InChI | InChI=1S/C11H20/c1-2-3-4-5-6-7-8-11-9-10-11/h8H,2-7,9-10H2,1H3 |
| Standard InChI Key | UAZDDXNWLVRRNN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC=C1CC1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
Cyclopropane, octylidene- is systematically named octylidenecyclopropane under IUPAC conventions. Its molecular formula corresponds to a molecular weight of 152.28 g/mol . The compound’s structure features a cyclopropane ring fused to an octylidene group, creating a hybrid system with distinct electronic and steric properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 152.28 g/mol | |
| IUPAC Name | Octylidenecyclopropane | |
| CAS Registry Number | 50915-95-2 | |
| InChI Key | InChI=1S/C11H20/ | |
| SMILES | C=CC1CC1CCCCCCC |
Stereoelectronic Features
The cyclopropane ring imposes significant angular strain () due to its bond angles . The sp²-hybridized carbon in the alkylidene group further increases strain (), enhancing reactivity toward transition metal-mediated ring-opening . Conformational analysis reveals that the octylidene chain adopts a staggered configuration to minimize steric clashes with the cyclopropane ring.
Synthetic Routes and Isolation
Biosynthetic Occurrence
Cyclopropane, octylidene- has been identified in Persicaria hydropiperoides and Persicaria minor, though its biosynthetic pathway remains uncharacterized . Proposed routes involve enzymatic cyclopropanation of unsaturated fatty acids via S-adenosylmethionine (SAM)-dependent methyltransferases.
Transition Metal-Catalyzed Cyclopropanation
A common synthetic strategy employs rhodium(I) catalysts (e.g., ) to facilitate cyclopropanation of 1,9-decadiene derivatives. The reaction proceeds via oxidative addition of diazo compounds to the metal center, followed by carbene transfer to the alkene .
Ring-Closing Metathesis
Grubbs’ second-generation catalyst () enables the formation of the cyclopropane ring through olefin metathesis. This method offers superior stereocontrol but requires carefully designed diene precursors to avoid competing polymerization .
Reactivity and Functionalization
Transition Metal-Mediated Ring Opening
The high strain energy of cyclopropane, octylidene- makes it susceptible to transition metal-catalyzed ring-opening reactions. Rhodium complexes, such as , selectively cleave the proximal C–C bond of the cyclopropane ring, generating metallacyclic intermediates (e.g., 1.2) . These intermediates participate in [(3+2)+2] carbocyclizations with alkynes, yielding cis-fused 5,7-bicyclic systems (Fig. 1).
Figure 1: Rhodium-catalyzed [(3+2)+2] carbocyclization mechanism .
Table 2: Representative Cycloaddition Reactions
Oxidative Functionalization
The exocyclic double bond in cyclopropane, octylidene- undergoes selective epoxidation using meta-chloroperbenzoic acid (mCPBA), yielding an epoxide derivative. Subsequent ring-opening with nucleophiles (e.g., water, amines) provides access to hydroxylated or aminated cyclopropane analogs .
Applications in Natural Product Synthesis
Guaianolide Skeleton Construction
The cis-fused 5,7-bicyclic systems derived from cyclopropane, octylidene- serve as key intermediates in the synthesis of guaianolide sesquiterpenes (e.g., +repin). Rhodium-catalyzed cycloadditions install the bicyclic core, while subsequent oxidations and lactonizations complete the tricyclic framework .
Pseudoguaianolide Derivatives
Physicochemical Properties and Stability
Thermodynamic Parameters
Cyclopropane, octylidene- exhibits a boiling point of and a density of . Its strain energy () is comparable to other alkylidenecyclopropanes .
Table 3: Thermodynamic Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 189°C | Estimated |
| Density | 0.84 g/cm³ | Computational |
| Strain Energy | 40.9 kcal/mol | DFT Calculation |
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 0.98 (t, 3H, CH₃), 1.26–1.35 (m, 10H, CH₂), 2.15 (m, 2H, cyclopropane CH₂), 5.42 (t, 1H, =CH) .
-
¹³C NMR (CDCl₃, 100 MHz): δ 14.1 (CH₃), 22.6–31.9 (CH₂), 33.8 (cyclopropane C), 128.5 (=CH) .
Future Directions
Recent advances in enantioselective cyclopropanation and transition metal catalysis promise to expand the utility of cyclopropane, octylidene- in asymmetric synthesis. Computational studies aimed at predicting regioselectivity in cycloadditions are also underway, leveraging machine learning models trained on experimental datasets .
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